6-Fluoro-4-hydroxycoumarin

Overview

Description

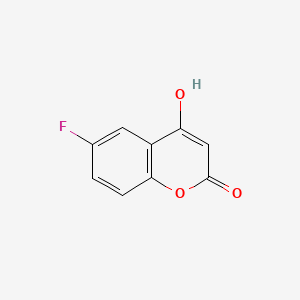

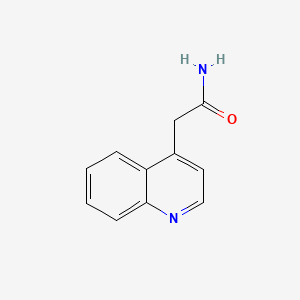

6-Fluoro-4-hydroxycoumarin is a synthetic derivative of coumarin, characterized by the presence of a fluorine atom at the sixth position and a hydroxyl group at the fourth position on the coumarin ring.

Mechanism of Action

Target of Action

Coumarins, the class of compounds to which 6-fluoro-4-hydroxycoumarin belongs, are known to interact with various enzymes and receptors in the body .

Mode of Action

This compound undergoes direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins . This reaction is likely to be facilitated by the presence of the fluorine atom at the 6th position, which may increase the electrophilicity of the coumarin nucleus, thereby promoting the sulfanylation reaction .

Biochemical Pathways

Coumarins are known to be involved in various biochemical pathways due to their diverse biological activities .

Pharmacokinetics

Coumarins are generally well absorbed from the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The compound’s ability to undergo sulfanylation suggests that it may form covalent bonds with thiol-containing molecules, potentially altering their function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s sulfanylation reaction occurs in water, suggesting that the reaction’s efficiency may be affected by the water’s pH, temperature, and ionic strength .

Biochemical Analysis

Biochemical Properties

6-Fluoro-4-hydroxycoumarin has been found to undergo direct sulfanylation with thiols in water to yield corresponding 4-sulfanylcoumarins This suggests that it can interact with enzymes, proteins, and other biomolecules in biochemical reactions

Molecular Mechanism

It has been found to interact with titanium oxide nanoparticles, revealing a mix of static and dynamic fluorescence quenching mechanisms . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of 4-hydroxycoumarin using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of 6-Fluoro-4-hydroxycoumarin may involve large-scale fluorination processes using similar fluorinating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Fluoro-4-hydroxycoumarin undergoes various chemical reactions, including:

Sulfanylation: This compound reacts with thiols in water to yield 4-sulfanylcoumarins.

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Sulfanylation: Thiols in aqueous medium.

Substitution: Nucleophiles such as amines or alkoxides in organic solvents.

Major Products:

4-Sulfanylcoumarins: Formed from sulfanylation reactions.

Substituted Coumarins: Formed from nucleophilic substitution reactions.

Scientific Research Applications

6-Fluoro-4-hydroxycoumarin has several applications in scientific research:

Fluorescent Labeling: Due to its fluorescent properties, it is used in labeling biomolecules for imaging and detection purposes.

Pharmaceutical Research: It serves as a precursor for the synthesis of various pharmacologically active compounds.

Chemical Synthesis: Used as a building block in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

4-Hydroxycoumarin: Lacks the fluorine atom and has different reactivity and applications.

7-Hydroxycoumarin: Hydroxyl group at the seventh position instead of the fourth.

Umbelliferone: A naturally occurring coumarin derivative with a hydroxyl group at the seventh position.

Uniqueness: 6-Fluoro-4-hydroxycoumarin is unique due to the presence of the fluorine atom, which imparts distinct chemical properties and reactivity compared to other coumarin derivatives .

Properties

IUPAC Name |

6-fluoro-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO3/c10-5-1-2-8-6(3-5)7(11)4-9(12)13-8/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOYNGQUPPGRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=O)O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1994-13-4 | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1994-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-hydroxycoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the primary mechanism of action of 6-fluoro-4-hydroxycoumarin derivatives as anticoagulants?

A1: While the provided research abstract does not delve into the specific mechanism of action, this compound belongs to the coumarin family. Coumarin derivatives are known to exert their anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR). [] VKOR is crucial for the regeneration of vitamin K, a cofactor essential for the synthesis of various clotting factors in the liver. By inhibiting VKOR, these compounds disrupt the coagulation cascade and exert an anticoagulant effect.

Q2: Does the addition of a fluorine atom at the 6th position of 4-hydroxycoumarin impact its anticoagulant activity?

A2: While the abstract doesn't provide specific details on the structure-activity relationship, the study's title mentioning "newly synthetized this compound derivatives" suggests that the fluorine atom plays a role in modulating the compound's activity. [] Further research exploring the structure-activity relationship would be needed to determine the precise impact of the fluorine substitution on anticoagulation potency and other pharmacological properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1S,2S)-2-aminocyclohexyl]-Carbamic Acid Phenylmethyl Ester](/img/structure/B592502.png)

![(alphaS)-alpha-Amino-N-[(1R)-1-[(3aS,4S,6S,7aR)-hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborol-2-yl]-3-methylbutyl]benzenepropanamide hydrochloride](/img/structure/B592503.png)

![triazanium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxo(214C)pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B592514.png)

![(1S,3R,6S,7S,8S,11S,12S,15Z,16S)-6-(dimethylamino)-15-ethylidene-7,12,16-trimethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-14-one](/img/structure/B592521.png)

![5-methoxy-3-[(2-methoxyphenyl)methyl]-7-pentylchromen-2-one](/img/structure/B592523.png)